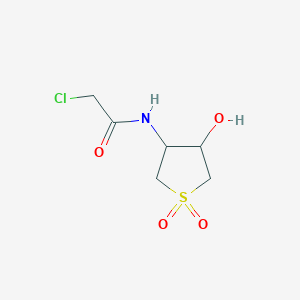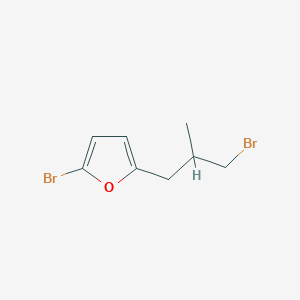
2-Bromo-5-(3-bromo-2-methylpropyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(3-bromo-2-methylpropyl)furan: is a furan derivative that features two bromine atoms and a methylpropyl group. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of bromine atoms and the methylpropyl group in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Bromination of 2-methylpropylfuran:
Starting Material: 2-methylpropylfuran
Reagents: Bromine (Br2)
Conditions: The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature.
Procedure: The bromine is added dropwise to a solution of 2-methylpropylfuran in CCl4, resulting in the formation of 2-bromo-5-(3-bromo-2-methylpropyl)furan.
-
Lithiation and Electrophilic Bromination:
Starting Material: 2-bromo-5-methylfuran
Reagents: n-Butyllithium (n-BuLi), Bromine (Br2)
Conditions: The reaction is performed at low temperatures (around -78°C) in an inert atmosphere.
Procedure: The lithiation of 2-bromo-5-methylfuran is followed by electrophilic bromination to introduce the second bromine atom.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale bromination reactions using automated systems to control the addition of bromine and maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols
Conditions: Mild to moderate temperatures, often in the presence of a base
Products: Substituted furans with nucleophilic groups replacing bromine atoms
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperatures
Products: Oxidized derivatives of the furan ring
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, room temperature to reflux
Products: Reduced derivatives with hydrogen atoms replacing bromine atoms
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties and reactivity.
Industry:
Material Science: Employed in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-bromo-5-(3-bromo-2-methylpropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The furan ring’s aromaticity and electron-rich nature facilitate its participation in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
2-Bromo-5-methylfuran: Lacks the additional bromine and methylpropyl group, making it less reactive in certain substitution reactions.
3-Bromofuran: Contains a single bromine atom, offering different reactivity patterns compared to 2-bromo-5-(3-bromo-2-methylpropyl)furan.
2,5-Dibromofuran: Similar in having two bromine atoms but lacks the methylpropyl group, affecting its steric and electronic properties.
Uniqueness:
- The presence of both bromine atoms and the methylpropyl group in this compound provides a unique combination of reactivity and steric effects, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H10Br2O |
|---|---|
Poids moléculaire |
281.97 g/mol |
Nom IUPAC |
2-bromo-5-(3-bromo-2-methylpropyl)furan |
InChI |
InChI=1S/C8H10Br2O/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
TXERSWCWOLTHEL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(O1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)

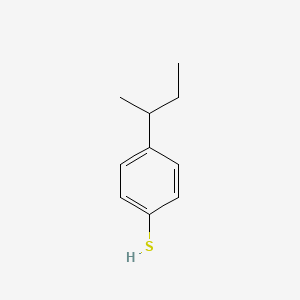
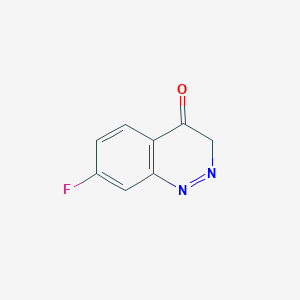
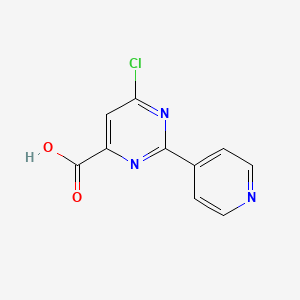

![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
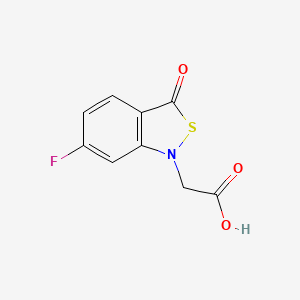

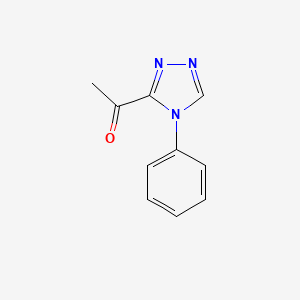
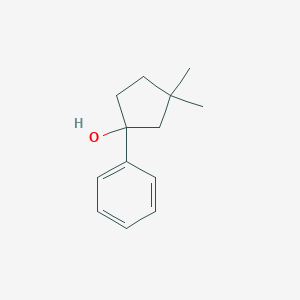
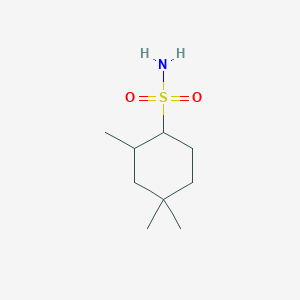
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
